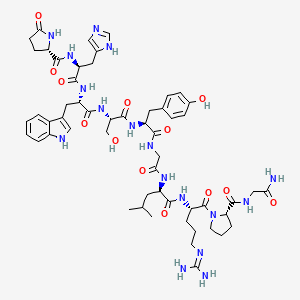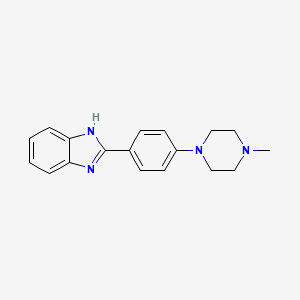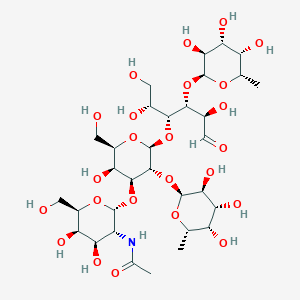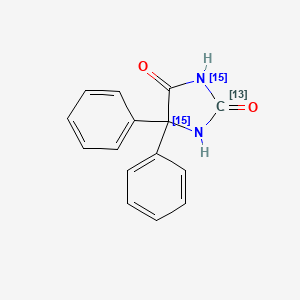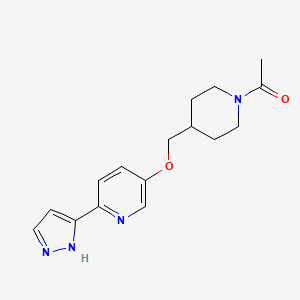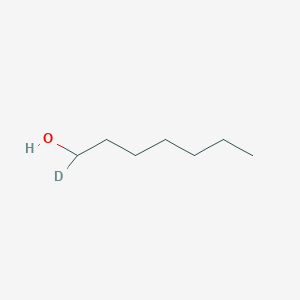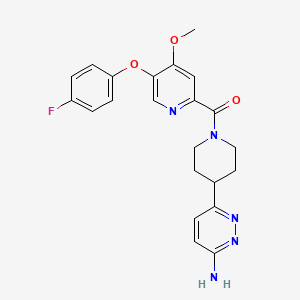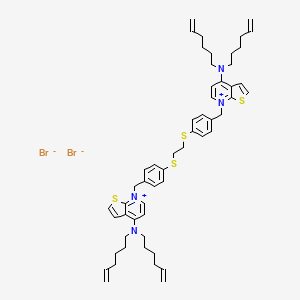
ChoK|A inhibitor-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ChoK|A inhibitor-4 is a bioisosteric agent that effectively inhibits human choline kinase alpha 1 (ChoKα1). Choline kinase alpha is a critical enzyme in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes. Overexpression of ChoKα1 has been linked to various cancers, making it a significant target for anticancer therapies .
Vorbereitungsmethoden
The synthesis of ChoK|A inhibitor-4 involves the development of symmetrical biscationic compounds. These compounds are designed to interact with the choline-binding site of ChoKα1. The synthetic route typically involves the use of bis-pyridinium or bis-quinolinium structures, which are connected by an aliphatic spacer . The reaction conditions often require the presence of ATP and magnesium to facilitate the phosphorylation of choline . Industrial production methods may involve high-yield synthesis techniques such as the autoclave method .
Analyse Chemischer Reaktionen
ChoK|A inhibitor-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ChoK|A inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the biochemical pathways involving choline kinase and phosphatidylcholine synthesis.
Biology: It helps in understanding the role of choline kinase in cell membrane formation and function.
Wirkmechanismus
ChoK|A inhibitor-4 exerts its effects by competitively inhibiting the activity of choline kinase alpha 1. It binds to the choline-binding site of the enzyme, preventing the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, leading to the accumulation of choline and a decrease in cell membrane formation. The molecular targets involved include the choline-binding site and the ATP-binding pocket of ChoKα1 .
Vergleich Mit ähnlichen Verbindungen
ChoK|A inhibitor-4 is unique compared to other similar compounds due to its high specificity and potency in inhibiting ChoKα1. Similar compounds include:
MN58b: Another potent ChoKα1 inhibitor with a similar mechanism of action.
RSM-932A: A ChoKα1 inhibitor that has shown efficacy in both in vitro and in vivo studies.
Bis-pyridinium and bis-quinolinium compounds: These compounds also inhibit ChoKα1 but may have different binding affinities and specificities.
This compound stands out due to its bioisosteric properties and its potential for use in precision medicine strategies for cancer treatment .
Eigenschaften
Molekularformel |
C54H68Br2N4S4 |
|---|---|
Molekulargewicht |
1061.2 g/mol |
IUPAC-Name |
7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZGEKHSBRDFHTOQ-UHFFFAOYSA-L |
Kanonische SMILES |
C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
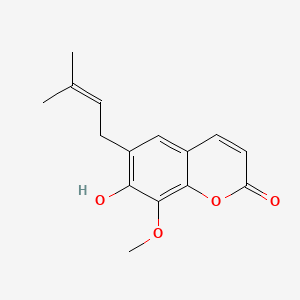

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
